molecular formula C10H5FN2 B1457793 8-Fluoroquinoline-3-carbonitrile CAS No. 71083-52-8

8-Fluoroquinoline-3-carbonitrile

Cat. No. B1457793
CAS RN: 71083-52-8
M. Wt: 172.16 g/mol
InChI Key: HNRWQTSDXOMTGG-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5FN2 . It has a molecular weight of 172.16 g/mol . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 8-Fluoroquinoline-3-carbonitrile involves several steps. One method involves the use of trifluoromethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 12 hours . Another method involves the use of sulfuric acid at -10℃ for 0.75 hours .


Molecular Structure Analysis

The InChI code for 8-Fluoroquinoline-3-carbonitrile is 1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H . The InChI key is HNRWQTSDXOMTGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 8-Fluoroquinoline-3-carbonitrile are complex and can involve multiple steps. For example, one reaction involves the use of trifluoromethanesulfonic acid and 2-(2,2-dichlorocyclopropyl)-1-phenyl-propan-2-ol in dichloroethane at 0 - 5°C .


Physical And Chemical Properties Analysis

8-Fluoroquinoline-3-carbonitrile is a powder at room temperature . It has a melting point of 175-176°C .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
    • Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
    • Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
  • Scientific Field : Material Science

    • Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
    • Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
    • Results or Outcomes : The specific results of this study are not provided in the search results .
  • Scientific Field : Organic Chemistry

    • Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
    • Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
    • Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
  • Scientific Field : Material Science

    • Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
    • Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
    • Results or Outcomes : The specific results of this study are not provided in the search results .
  • Scientific Field : Organic Chemistry

    • Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
    • Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
    • Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
  • Scientific Field : Material Science

    • Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
    • Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
    • Results or Outcomes : The specific results of this study are not provided in the search results .

Safety And Hazards

The safety information for 8-Fluoroquinoline-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The signal word is “Warning” and the GHS pictogram is GHS07 .

properties

IUPAC Name

8-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRWQTSDXOMTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-3-carbonitrile

CAS RN

71083-52-8
Record name 8-fluoroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BCL Melo, AMR Bernardino, G Polillo… - Journal of …, 2017 - Wiley Online Library
This paper describes the synthesis of several new 4‐arylaminoquinoline‐3‐carbonitriles derivatives. These were evaluated on the activity reverse transcriptase (RT) of HIV‐1. Most of …
Number of citations: 2 onlinelibrary.wiley.com

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